molecular formula C11H13Br B8747124 1-Bromo-4-(1-ethylcyclopropyl)-benzene

1-Bromo-4-(1-ethylcyclopropyl)-benzene

Cat. No.: B8747124
M. Wt: 225.12 g/mol
InChI Key: UWZAPOZDQPISJI-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-ethylcyclopropyl)-benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a 1-ethylcyclopropyl group. The cyclopropane ring introduces steric strain and unique electronic properties due to its sp³-hybridized carbons, while the ethyl chain modulates lipophilicity. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and as a precursor for materials science applications .

Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

1-bromo-4-(1-ethylcyclopropyl)benzene

InChI

InChI=1S/C11H13Br/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

UWZAPOZDQPISJI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

Table 1: Key Compounds and Their Properties
Compound Name Substituent Structure Key Properties/Applications Evidence ID
1-Bromo-4-(2-fluoropropyl)benzene –CH₂CH(F)CH₃ High electronegativity (F) enhances polarity; used in photoredox catalysis . [1]
1-Bromo-4-(2-chloro-2-methylpropyl)benzene –CH₂C(Cl)(CH₃)₂ Steric hindrance from branched chain; >99% yield in B(C₆F₅)₃-catalyzed synthesis . [2]
1-Bromo-4-(3-thienyl)benzene –C₄H₃S (thiophene) Heterocyclic conjugation enables optoelectronic applications; 73% yield via Suzuki coupling . [3]
1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene –C₆H₁₀–C₃H₇ (cyclohexyl) Liquid crystal precursor; m.p. 47.9°C, 99% purity . [5, 10]
1-Bromo-4-(1-trifluoromethyl-cyclopropyl)benzene –C₃H₃(CF₃) Electron-withdrawing CF₃ group increases stability; used in fluorinated materials . [9]
1-Bromo-4-(2-ethylhexyl)benzene –CH₂CH(C₂H₅)C₄H₉ Branched alkyl chain improves solubility; synthesized via Grignard reaction . [16]

Electronic and Steric Comparisons

  • Electron-Withdrawing vs. Donating Groups :

    • The trifluoromethyl group in 1-bromo-4-(1-trifluoromethyl-cyclopropyl)benzene strongly withdraws electrons, deactivating the benzene ring and directing electrophilic substitutions meta. In contrast, the ethylcyclopropyl group in the target compound is mildly electron-donating due to alkyl hyperconjugation .
    • Fluorine in 1-bromo-4-(2-fluoropropyl)benzene enhances electrophilicity at the bromine site, facilitating nucleophilic substitutions .
  • Steric Effects :

    • The 2-chloro-2-methylpropyl group in compound 3e creates significant steric hindrance, limiting access to the bromine atom in reactions .
    • The cyclopropane ring in the target compound imposes angle strain but maintains a compact structure, enabling applications in constrained geometries (e.g., rigid-rod polymers) .

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